molecular formula C13H15FN2O B4423048 N,N-diallyl-N'-(2-fluorophenyl)urea

N,N-diallyl-N'-(2-fluorophenyl)urea

Cat. No. B4423048
M. Wt: 234.27 g/mol
InChI Key: RQFJVDCUHFFSIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diallyl-N'-(2-fluorophenyl)urea (DAFU) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the urea family, which is known for its diverse biological activities. DAFU has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of N,N-diallyl-N'-(2-fluorophenyl)urea is not fully understood, but it is believed to involve the inhibition of different enzymes, such as topoisomerase II and tubulin, which are involved in cell division and proliferation. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects
This compound has been shown to have different biochemical and physiological effects, depending on the concentration and exposure time. In cancer cells, this compound has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. In normal cells, this compound has been shown to have low toxicity, indicating its potential selectivity towards cancer cells. In plants, this compound has been shown to inhibit photosynthesis and induce oxidative stress, leading to plant death.

Advantages and Limitations for Lab Experiments

N,N-diallyl-N'-(2-fluorophenyl)urea has several advantages for lab experiments, including its high potency, selectivity towards cancer cells, and diverse biological activities. However, this compound also has some limitations, including its low solubility in water, which may limit its use in some experiments, and its potential toxicity towards normal cells at high concentrations.

Future Directions

There are several future directions for the research on N,N-diallyl-N'-(2-fluorophenyl)urea, including the development of new derivatives with improved potency and selectivity, the elucidation of its mechanism of action, and the investigation of its potential applications in different fields, such as nanotechnology and environmental science. Additionally, the development of new methods for the synthesis of this compound and its derivatives may facilitate their use in different experiments and applications.
Conclusion
In conclusion, this compound is a synthetic compound with diverse biological activities that has gained significant attention in the scientific community. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been extensively studied. Further research on this compound and its derivatives may lead to the development of new drugs, herbicides, and materials with improved properties and applications.

Scientific Research Applications

N,N-diallyl-N'-(2-fluorophenyl)urea has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against different cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents. In agriculture, this compound has been shown to have herbicidal activity against different weeds, making it a potential candidate for the development of new herbicides. In material science, this compound has been shown to have the ability to form stable complexes with different metal ions, making it a potential candidate for the development of new materials.

properties

IUPAC Name

3-(2-fluorophenyl)-1,1-bis(prop-2-enyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c1-3-9-16(10-4-2)13(17)15-12-8-6-5-7-11(12)14/h3-8H,1-2,9-10H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFJVDCUHFFSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)NC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diallyl-N'-(2-fluorophenyl)urea
Reactant of Route 2
Reactant of Route 2
N,N-diallyl-N'-(2-fluorophenyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N,N-diallyl-N'-(2-fluorophenyl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N,N-diallyl-N'-(2-fluorophenyl)urea
Reactant of Route 5
Reactant of Route 5
N,N-diallyl-N'-(2-fluorophenyl)urea
Reactant of Route 6
Reactant of Route 6
N,N-diallyl-N'-(2-fluorophenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.